![molecular formula C43H69NO13 B608424 (1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone CAS No. 143839-74-1](/img/structure/B608424.png)
(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
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Overview
Description
L 685818 is the C18-hydroxy, C21-ethyl analog of FK-506; binds to FKBP-12; antagonizes FK-506 and rapamycin.
Scientific Research Applications
Time-Dependent Inhibitory Effects on CYP3A4/5
One of the applications of the chemical is its inhibitory effects on the CYP3A4/5 enzyme, which was studied using both in vitro human liver microsomes and in vivo clinical trials. This study highlighted its potential to influence drug metabolism and drug-drug interactions (Minematsu et al., 2010).
Impact on Hepatic Mixed-Function Oxidase System
Another study explored the effect of a novel immunosuppressive macrolide lactone, structurally related to the subject compound, on the hepatic mixed-function oxidase system in rats. This research provided insights into its influence on liver enzymes and potential for drug interactions (Iwasaki et al., 1992).
Oxetane Formation in Organic Synthesis
The formation of oxetane by 1,3-migration of the benzyloxy group in specific cation intermediates, involving compounds structurally related to our compound of interest, has been studied. This research is significant for understanding reaction mechanisms in organic chemistry and designing novel synthetic routes (Mosimann & Vogel, 2000).
Inhibition of Nitric Oxide Production
A study on compounds isolated from Rhododendron mariae Hance, structurally similar to the compound , showed significant inhibitory effects on nitric oxide production in mouse macrophages. This highlights its potential application in inflammatory conditions (Guo et al., 2014).
Antimicrobial and Antitumor Activities
Triorganotin(IV) derivatives of a compound structurally related to our chemical of interest demonstrated promising antimicrobial and antitumor activities. This study suggests potential applications in developing new antimicrobial and cancer therapies (Shaheen et al., 2014).
properties
CAS RN |
143839-74-1 |
---|---|
Product Name |
(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
Molecular Formula |
C43H69NO13 |
Molecular Weight |
808.01 |
IUPAC Name |
(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H69NO13/c1-10-29-18-23(2)37(48)24(3)19-35(54-8)39-36(55-9)20-26(5)43(52,57-39)40(49)41(50)44-16-12-11-13-30(44)42(51)56-38(27(6)32(46)22-33(29)47)25(4)17-28-14-15-31(45)34(21-28)53-7/h17-18,24,26-32,34-39,45-46,48,52H,10-16,19-22H2,1-9H3/b23-18+,25-17+/t24-,26-,27-,28+,29+,30+,31-,32+,34-,35+,36+,37+,38-,39-,43-/m1/s1 |
InChI Key |
NOQNPBXNHMZMTC-KIJDSWADSA-N |
SMILES |
CCC1C=C(C(C(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L 685818; L-685818; L685818; L-685,818; L 685,818; L685,818; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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